Cas no 99276-98-9 (4-ethynylbenzene-1,2-dicarbonitrile)
4-ethynylbenzene-1,2-dicarbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Benzenedicarbonitrile, 4-ethynyl-
- 4-ethynylbenzene-1,2-dicarbonitrile
- 99276-98-9
- SCHEMBL4394514
- KKFBKHIPDLGTPS-UHFFFAOYSA-N
- 4-Ethynylphthalonitrile
-
- Inchi: 1S/C10H4N2/c1-2-8-3-4-9(6-11)10(5-8)7-12/h1,3-5H
- InChI Key: KKFBKHIPDLGTPS-UHFFFAOYSA-N
- SMILES: C1(C#N)=CC=C(C#C)C=C1C#N
Computed Properties
- Exact Mass: 152.037448136Da
- Monoisotopic Mass: 152.037448136Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 47.6Ų
4-ethynylbenzene-1,2-dicarbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-44978000-1.0g |
4-ethynylbenzene-1,2-dicarbonitrile |
99276-98-9 | 95% | 1.0g |
$1117.0 | 2022-11-29 | |
| Enamine | BBV-44978000-2.5g |
4-ethynylbenzene-1,2-dicarbonitrile |
99276-98-9 | 95% | 2.5g |
$2316.0 | 2023-10-28 | |
| Enamine | BBV-44978000-5.0g |
4-ethynylbenzene-1,2-dicarbonitrile |
99276-98-9 | 95% | 5.0g |
$2933.0 | 2022-11-29 | |
| Enamine | BBV-44978000-10.0g |
4-ethynylbenzene-1,2-dicarbonitrile |
99276-98-9 | 95% | 10.0g |
$3687.0 | 2022-11-29 | |
| Ambeed | A1174925-100mg |
4-Ethynylphthalonitrile |
99276-98-9 | 97% | 100mg |
$117.0 | 2023-08-31 | |
| Ambeed | A1174925-250mg |
4-Ethynylphthalonitrile |
99276-98-9 | 97% | 250mg |
$168.0 | 2023-08-31 | |
| Ambeed | A1174925-1g |
4-Ethynylphthalonitrile |
99276-98-9 | 97% | 1g |
$415.0 | 2025-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1682205-100mg |
4-Ethynylphthalonitrile |
99276-98-9 | 98% | 100mg |
¥1648.00 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1682205-250mg |
4-Ethynylphthalonitrile |
99276-98-9 | 98% | 250mg |
¥2362.00 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1682205-1g |
4-Ethynylphthalonitrile |
99276-98-9 | 98% | 1g |
¥4653.00 | 2024-04-23 |
4-ethynylbenzene-1,2-dicarbonitrile Suppliers
4-ethynylbenzene-1,2-dicarbonitrile Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 4-ethynylbenzene-1,2-dicarbonitrile
Introduction to 4-Ethynylbenzene-1,2-dicarbonitrile (CAS No. 99276-98-9)
4-Ethynylbenzene-1,2-dicarbonitrile, also known by its CAS number 99276-98-9, is a versatile organic compound with significant applications in the fields of chemistry, materials science, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes an ethynyl group and two cyano groups attached to a benzene ring. The combination of these functional groups imparts distinct chemical properties that make it a valuable intermediate in various synthetic processes.
The chemical formula of 4-Ethynylbenzene-1,2-dicarbonitrile is C10H5N3. Its molecular weight is approximately 175.16 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as dichloromethane, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). These solubility properties facilitate its use in a wide range of chemical reactions and processes.
In recent years, 4-Ethynylbenzene-1,2-dicarbonitrile has gained attention due to its potential applications in the synthesis of advanced materials and pharmaceuticals. One of the key areas of research involves the use of this compound as a building block for the preparation of conjugated polymers and small molecules with unique electronic and optical properties. These materials are essential for the development of organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
A study published in the Journal of Materials Chemistry C highlighted the use of 4-Ethynylbenzene-1,2-dicarbonitrile in the synthesis of conjugated polymers with high charge carrier mobility. The researchers demonstrated that the incorporation of this compound into polymer backbones significantly enhanced the electronic performance of the resulting materials. This finding has important implications for the design of next-generation electronic devices with improved efficiency and stability.
Beyond materials science, 4-Ethynylbenzene-1,2-dicarbonitrile has also shown promise in pharmaceutical research. Its unique structure makes it an attractive candidate for the development of new drugs targeting various diseases. For instance, a recent study published in the Bioorganic & Medicinal Chemistry Letters explored the use of this compound as a scaffold for the synthesis of potent inhibitors against specific enzymes involved in cancer progression. The researchers found that derivatives of 4-Ethynylbenzene-1,2-dicarbonitrile exhibited significant antiproliferative activity against several cancer cell lines, suggesting its potential as a lead compound for further drug development.
The synthesis of 4-Ethynylbenzene-1,2-dicarbonitrile typically involves multi-step procedures that can be optimized for large-scale production. One common synthetic route involves the reaction of 4-bromoiodobenzonitrile with trimethylsilylacetylene followed by deprotection to yield the desired product. Advances in catalytic methods have further improved the efficiency and selectivity of these reactions, making it more feasible to produce this compound on an industrial scale.
The safety and environmental impact of 4-Ethynylbenzene-1,2-dicarbonitrile are important considerations for its widespread use. While it is not classified as a hazardous material under current regulations, proper handling and storage practices should be followed to ensure safety in laboratory and industrial settings. Additionally, ongoing research is focused on developing more sustainable synthetic methods that minimize environmental impact and reduce waste generation.
In conclusion, 4-Ethynylbenzene-1,2-dicarbonitrile (CAS No. 99276-98-9) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and versatile reactivity make it an invaluable intermediate in the synthesis of advanced materials and pharmaceuticals. As research continues to uncover new applications and improve synthetic methods, this compound is likely to play an increasingly important role in driving innovation across multiple fields.
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